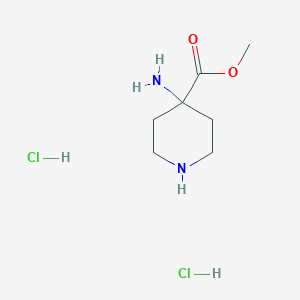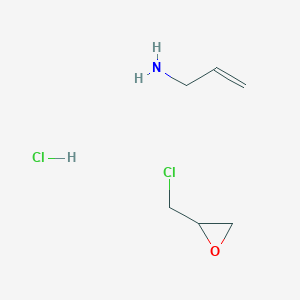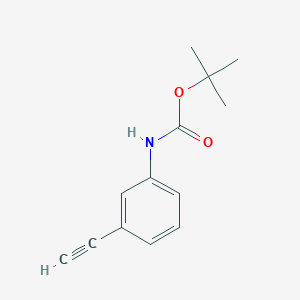
Tert-butyl 3-ethynylphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “Tert-butyl 3-ethynylphenylcarbamate”, we can infer from related compounds. For instance, tert-butyl esters are often synthesized from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate .
Scientific Research Applications
Material Science and Photophysics
Compounds containing tert-butyl groups and ethynyl linkages are extensively studied for their applications in material science, particularly in the development of thermally activated delayed fluorescence materials. These materials, which include similar structural features, are synthesized through coupling reactions and are analyzed for their electronic, photophysical, and electrochemical properties. Their applications are crucial in the development of advanced materials for optoelectronic devices due to their ability to tune the energy gap between singlet and triplet states, enhancing their performance in organic light-emitting diodes (OLEDs) (Huang et al., 2014).
Synthetic Chemistry
The tert-butyl group, often used as a protecting group in synthetic organic chemistry, plays a significant role in facilitating complex synthetic reactions. Studies have explored its utility in the synthesis of various organic compounds, demonstrating its importance in improving reaction conditions and yields. For example, the synthesis of tert-butyl-2-amino-4-phenethylphenylcarbamate showcases the application of tert-butyl groups in optimizing synthetic routes, indicating potential methodologies that could be applied to similar compounds for the development of novel organic molecules (Liu Feng-hu, 2014).
Crystallography and Molecular Structure
The study of carbamate derivatives, including those with tert-butyl groups, extends to crystallography, where their molecular structures are elucidated through X-ray diffraction. These studies not only reveal the molecular conformation and interactions such as hydrogen bonds but also contribute to the understanding of how such structures influence the physical properties and stability of the compounds. This knowledge is crucial for designing compounds with desired physical and chemical properties for various applications, including pharmaceuticals and materials science (Das et al., 2016).
Environmental Applications
Research into the tert-butyl group and related structures also extends to environmental applications, such as carbon dioxide fixation. The bifunctional frustrated Lewis pairs containing tert-butyl groups are investigated for their ability to react with small molecules, demonstrating potential pathways for carbon capture and utilization. These studies provide insights into developing novel materials and catalysts for environmental remediation and sustainable chemistry practices (Theuergarten et al., 2012).
Future Directions
properties
IUPAC Name |
tert-butyl N-(3-ethynylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-5-10-7-6-8-11(9-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBYRQRBCBWDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460901 |
Source


|
| Record name | tert-butyl 3-ethynylphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-ethynylphenylcarbamate | |
CAS RN |
185619-66-3 |
Source


|
| Record name | tert-butyl 3-ethynylphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-ethynylphenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)

![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)
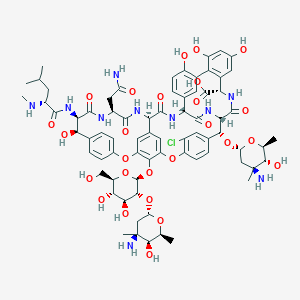
![2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B70024.png)

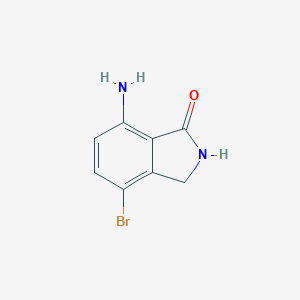
![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)

![3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B70036.png)
